7-oxo-11-Dodecenoic acid

Description

Chemical Identity and Nomenclature

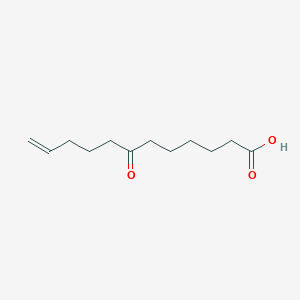

This compound is classified as a medium-chain fatty acid with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.28 grams per mole. The compound's International Union of Pure and Applied Chemistry name is designated as 7-oxododec-11-enoic acid, reflecting its structural composition of a twelve-carbon chain containing both a ketone group at the seventh position and a terminal double bond. The Chemical Abstracts Service registry number for this compound is 54921-60-7, providing a unique identifier for database searches and chemical procurement.

The systematic nomenclature of this compound follows standard organic chemistry conventions, where the carboxylic acid functional group serves as the primary reference point for numbering. The compound contains three distinct functional groups: a carboxylic acid terminus, a ketone group positioned at carbon-7, and an alkene functionality between carbons 11 and 12. The International Chemical Identifier key for this molecule is CDSFEDLMFNBDBT-UHFFFAOYSA-N, while its Simplified Molecular-Input Line-Entry System representation is C=CCCCC(=O)CCCCCC(=O)O.

Alternative nomenclature systems have been employed in various scientific publications and databases. The compound is occasionally referred to as 11-dodecenoic acid, 7-oxo-, emphasizing the presence of the terminal alkene group. Some databases also list the molecule under the synonym 7-oxododec-11-enoic acid, which maintains consistency with International Union of Pure and Applied Chemistry naming conventions while providing clarity regarding the position of functional groups.

The structural characteristics of this compound place it within the broader category of oxo fatty acids, which are characterized by the presence of ketone functionalities within their aliphatic chains. This classification distinguishes it from simple saturated fatty acids and positions it among bioactive lipid mediators that often demonstrate enhanced biological activity compared to their non-oxidized counterparts. The compound's medium-chain length, defined as containing between 4 and 12 carbon atoms, further categorizes it within a specific subset of fatty acids known for their unique metabolic properties and bioavailability characteristics.

Historical Discovery and Research Timeline

The initial characterization and identification of this compound emerged from systematic studies of plant lipid metabolism and oxylipin biosynthesis pathways. Early research into plant oxylipins, which represent a vast family of metabolites derived from polyunsaturated fatty acids, established the foundation for understanding compounds like this compound. These investigations revealed that plant oxylipins originate from oxidation and subsequent conversions of polyunsaturated fatty acids, predominantly linoleic acid and linolenic acid, through enzymatic processes initiated by alpha-dioxygenase and lipoxygenases.

The discovery of this compound within plant systems can be traced to comprehensive metabolomic analyses of various plant species, particularly those belonging to the Apiaceae family. Research conducted on Apium graveolens, commonly known as celery, provided significant insights into the natural occurrence and biosynthetic pathways of this compound. These studies employed advanced analytical techniques, including gas chromatography-mass spectrometry and high-performance liquid chromatography, to identify and characterize the compound within plant extracts.

The establishment of this compound in chemical databases occurred progressively as analytical methodologies improved and standardized identification protocols were developed. The compound was first catalogued in PubChem with the identifier CID 4374065, with initial creation dating to September 14, 2005, and subsequent modifications continuing through 2025. This timeline reflects the ongoing refinement of chemical information and the continuous advancement of analytical capabilities in natural product research.

Research interest in this compound has expanded significantly in recent years, driven by investigations into plant defense mechanisms and the antimicrobial properties of naturally occurring oxylipins. Studies evaluating the antimicrobial activities of plant oxylipins have supported their proposed role in plant defense systems, with research demonstrating that various oxylipins, including compounds structurally related to this compound, exhibit significant inhibitory effects against plant pathogens.

The development of synthetic methodologies for this compound has paralleled natural product isolation efforts, with researchers establishing efficient synthetic routes to enable detailed biological and chemical studies. These synthetic approaches have facilitated comprehensive structure-activity relationship investigations and have supported the advancement of analytical standards for quantitative analysis in biological systems.

Natural Occurrence in Biological Systems

This compound demonstrates widespread occurrence across various plant species, with particularly notable concentrations observed in members of the Apiaceae family. Apium graveolens serves as a well-documented source of this compound, where it has been identified and quantified using advanced analytical techniques. The presence of this compound in celery tissues suggests its involvement in normal plant metabolic processes and potentially in defense mechanisms against environmental stressors.

The biosynthetic pathway leading to this compound formation involves complex enzymatic cascades typical of oxylipin metabolism in plants. Initial oxidation of polyunsaturated fatty acid precursors by lipoxygenases produces hydroperoxide intermediates, which subsequently undergo various enzymatic transformations including hydroperoxide lyase-catalyzed cleavage reactions. These processes generate a diverse array of oxylipins, including aldehydes, ketones, and hydroxylated fatty acids, among which this compound represents a specific structural variant.

Research investigating the metabolic fate of this compound has revealed the formation of glucuronide conjugates, indicating active detoxification and elimination pathways within plant systems. The compound this compound glucuronide, with the molecular formula C₁₈H₂₆O₈ and a molecular weight of 370.398 grams per mole, represents a major metabolite formed through phase II conjugation reactions. This glucuronidation process enhances the water solubility of the parent compound and facilitates its transport and eventual elimination from plant tissues.

The distribution of this compound within plant tissues appears to be non-uniform, with concentrations varying depending on the specific organ, developmental stage, and environmental conditions. Studies examining oxylipin accumulation in pathogen-challenged plant tissues have documented concentrations reaching up to 500 nanomoles per gram of tissue, suggesting significant local production during stress responses. The compartmentalization of oxylipin biosynthesis across various cellular organelles, including plastids, peroxisomes, and cytosol, influences the spatial distribution and biological activity of compounds like this compound.

Comparative analysis of oxylipin profiles across different plant species has revealed varying levels of this compound production, indicating species-specific metabolic adaptations and regulatory mechanisms. The octadecanoid pathway, which encompasses the biosynthesis of eighteen-carbon oxygenated fatty acids, demonstrates significant overlap with the metabolic processes generating this compound and related medium-chain oxylipins. This interconnected network of lipid metabolism highlights the complex regulatory mechanisms governing oxylipin production and their roles in plant physiology.

Properties

IUPAC Name |

7-oxododec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2H,1,3-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSFEDLMFNBDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402557 | |

| Record name | 7-oxo-11-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54921-60-7 | |

| Record name | 7-oxo-11-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Oxo-11-Dodecenoic acid (7-O-11-DDA) is a medium-chain fatty acid that has garnered interest due to its diverse biological activities. This compound is primarily isolated from various plant sources, including Apium graveolens (celery) and has been studied for its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H20O3

- Molecular Weight : 216.29 g/mol

- CAS Number : 4374065

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it possesses both antibacterial and antifungal effects:

- Antibacterial Activity : It has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis .

- Antifungal Activity : Studies have demonstrated its ability to inhibit the growth of fungi such as Candida albicans, suggesting potential applications in treating fungal infections .

Antiviral Effects

Recent studies have highlighted the antiviral properties of this compound, particularly against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound appears to interfere with viral replication processes, although the precise mechanisms remain under investigation .

Cytotoxicity Against Cancer Cells

This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Melanoma Cells : Research indicates that this compound induces apoptosis in melanoma cells, potentially through the activation of pro-apoptotic pathways .

- Mechanism of Action : The cytotoxicity may be linked to its ability to alter membrane lipid composition and promote oxidative stress within cancer cells .

Case Studies

-

Study on Antibacterial Effects :

- Objective : To evaluate the antibacterial efficacy of this compound against clinical isolates.

- Methodology : Minimum inhibitory concentration (MIC) tests were conducted on various bacterial strains.

- Results : The compound demonstrated significant antibacterial activity with MIC values ranging from 32 to 128 µg/mL depending on the strain tested.

-

Cytotoxicity in Cancer Cells :

- Objective : To assess the cytotoxic effects of this compound on melanoma cells.

- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 50 µM.

Data Table

Scientific Research Applications

Biological Activities

Research indicates that 7-Oxo-11-Dodecenoic acid exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies have suggested its potential to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Metabolic Regulation : It may influence lipid metabolism, suggesting implications for obesity and diabetes management.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens, making it a candidate for pharmaceutical development.

Scientific Research Applications

The applications of this compound span multiple fields, as outlined below:

| Field | Application |

|---|---|

| Pharmacology | Potential use in anti-inflammatory drugs and metabolic disorder treatments. |

| Microbiology | Investigated for its antimicrobial properties against bacteria and fungi. |

| Biochemistry | Studies on lipid metabolism modulation and signaling pathways related to inflammation. |

| Plant Biology | Research on plant-derived oxylipins and their therapeutic potential in wound healing. |

Case Studies

- Anti-inflammatory Effects :

- Lipid Metabolism Modulation :

-

Antimicrobial Activity :

- In vitro tests showed that this compound exhibited significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

This compound vs. trans-10-ODA

- Structural divergence: Both are C₁₂ oxo-fatty acids, but trans-10-ODA has a ketone at C12 and a trans double bond at C10, while this compound has a ketone at C7 and a double bond at C11 .

- Biological activity: Trans-10-ODA directly regulates plant growth and wound healing, whereas this compound is linked to drought stress adaptation .

This compound vs. Traumatic Acid

- Traumatic acid (C₁₂H₂₀O₄) has two carboxylic acid groups, making it a dicarboxylic acid, unlike the monocarboxylic this compound. It is now recognized as an autooxidation artifact of trans-10-ODA rather than a true hormone .

This compound vs. 12-Oxo-9(Z)-dodecenoic acid

- Despite identical molecular weights, the ketone position (C7 vs. C12) and double bond location (C11 vs. C9) result in distinct chemical behaviors.

This compound in Plant Stress Responses

- In drought-stressed quinoa (Chenopodium quinoa), this compound levels decreased by 4-fold (LOG2FC: -2.1), suggesting it may act as a metabolic marker for stress sensitivity .

Comparative Metabolic Stability

Preparation Methods

Preparation Methods of 7-oxo-11-Dodecenoic acid

Precursor Selection

The most common precursor is 11-Dodecenoic acid (also known as 11-lauroleic acid), which contains the requisite 12-carbon chain and double bond at the eleventh position. This compound can be synthesized or obtained commercially and serves as the substrate for selective oxidation at the C7 position.

Selective Oxidation of 11-Dodecenoic Acid

Oxidizing Agents and Conditions

Jones Reagent Oxidation : The oxidation of 11-Dodecenoic acid at the seventh carbon to introduce the ketone group is effectively carried out using Jones reagent (chromic acid in sulfuric acid). The reaction is typically performed under controlled low temperatures (0–5°C) to prevent over-oxidation or cleavage of the double bond.

Reaction Setup : The precursor is dissolved in an appropriate solvent (e.g., acetone), and the Jones reagent is added dropwise with stirring. The temperature is maintained at 0–5°C throughout the reaction to ensure selectivity.

Reaction Monitoring : Thin-layer chromatography (TLC) using silica gel plates with a solvent system such as hexane:ethyl acetate (3:1) is employed to monitor the reaction progress and minimize side products.

Alternative Oxidation Approaches

Biocatalytic Oxidation : Enzymatic cascades using oxidases or dehydrogenases expressed in microbial systems (e.g., engineered Escherichia coli) have been explored for regioselective oxidation of fatty acids. While more common for dicarboxylic acid production, these methods offer eco-friendly alternatives and may be adapted for ketone introduction.

Chemical Oxidation via Bromination-Dehydrohalogenation : Although primarily used for preparing 11-Dodecenoic acid itself, bromination of dodecanoic acid followed by dehydrohalogenation can be a preliminary step before selective oxidation.

Purification Techniques

Reverse-Phase High-Performance Liquid Chromatography (HPLC) : After oxidation, the reaction mixture contains unreacted starting material, oxidized product, and possible dihydroxy or over-oxidized derivatives. Reverse-phase HPLC with a C18 column using an acetonitrile/water gradient is the preferred method for isolating pure this compound.

Crystallization and Recrystallization : Depending on the product’s physical properties, crystallization from suitable solvents may be employed for further purification.

Data Table Summarizing Preparation Parameters

| Step | Process Description | Reagents/Conditions | Key Notes | Reference |

|---|---|---|---|---|

| 1 | Precursor Preparation | 11-Dodecenoic acid from bromination/dehydrohalogenation of dodecanoic acid | Bromination with Br₂ + PCl₃; then K-tBuO in tBuOH | |

| 2 | Selective Oxidation | Jones reagent (CrO₃/H₂SO₄), 0–5°C, acetone solvent | Controlled temperature critical to avoid double bond cleavage | |

| 3 | Reaction Monitoring | TLC (silica gel, hexane:ethyl acetate 3:1) | Ensures minimal side products | |

| 4 | Purification | Reverse-phase HPLC (C18 column, acetonitrile/water gradient) | Isolates pure this compound |

Research Findings and Optimization Strategies

Yield and Selectivity

Maintaining low temperature during oxidation is essential to achieve high selectivity for the ketone at C7 while preserving the double bond at C11. Over-oxidation leads to dihydroxy or dicarboxylic acid by-products, reducing yield.

Stoichiometric control of the oxidizing agent helps minimize side reactions.

Analytical Characterization

Infrared Spectroscopy (IR) : Confirms the presence of ketone carbonyl (~1700 cm⁻¹) and carboxylic acid groups.

Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR elucidate the position of the ketone and the double bond.

Mass Spectrometry (MS) : Molecular ion peak at m/z 212.29 consistent with C12H20O3 confirms molecular weight and structure.

Computational and Mechanistic Insights

Molecular docking and dynamics simulations predict the stability of the ketone group and double bond under various conditions, guiding reaction optimization.

Reaction mechanism involves initial formation of chromate ester at the C7 hydroxyl intermediate, followed by oxidation to ketone.

Additional Notes from Patent Literature

- Patent US4290966 describes synthetic routes for oxododecenyl esters involving acetal formation and catalytic acid reflux, which may be adapted for related oxo-fatty acid derivatives, providing alternative synthetic strategies for this compound or its esters.

Q & A

Q. What are the key spectroscopic techniques for characterizing 7-oxo-11-dodecenoic acid, and how do they elucidate its structural features?

Methodological Answer:

Q. How does the solubility profile of this compound influence experimental design in aqueous and organic systems?

Methodological Answer:

- Solubility Data: 1.5 g/L in water at 25°C; higher solubility in polar aprotic solvents (e.g., DMSO, acetone) .

- Experimental Implications:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across lipid signaling studies?

Methodological Answer:

- Comparative Assays: Use standardized cell lines (e.g., RAW 264.7 macrophages) to assess anti-inflammatory activity via TNF-α/IL-6 quantification .

- Dose-Response Analysis: Evaluate EC₅₀ values across studies to identify concentration-dependent effects .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in lipidomic datasets .

Q. What methodological approaches optimize the synthesis yield of this compound while minimizing by-products?

Methodological Answer:

- Precursor Selection: Start with 11-dodecenoic acid; oxidize C7 using Jones reagent (CrO₃/H₂SO₄) under controlled conditions (0–5°C) to avoid over-oxidation .

- Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from side products (e.g., dihydroxy derivatives) .

- Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and adjust stoichiometry of oxidizing agents .

Q. How can computational modeling predict the interaction of this compound with lipid-binding proteins (e.g., PPAR-γ)?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model ligand-receptor binding, focusing on the ketone and carboxylic acid moieties as key interaction sites .

- Molecular Dynamics (MD): Simulate lipid-protein complexes in GROMACS to assess stability (RMSD < 2 Å over 100 ns) .

- Validation: Compare predicted binding affinities (ΔG values) with experimental SPR or ITC data .

Q. What strategies address challenges in quantifying this compound in complex biological matrices (e.g., plasma, tissue homogenates)?

Methodological Answer:

- Sample Preparation:

- Liquid-liquid extraction (ethyl acetate for lipid removal).

- Derivatize with BSTFA for GC-MS analysis to enhance volatility .

- Analytical Techniques:

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for studies on this compound?

Methodological Answer:

- Novelty: Investigate understudied roles (e.g., cross-talk between oxylipins and endocannabinoid pathways) .

- Feasibility: Prioritize in vitro models (e.g., 3T3-L1 adipocytes) before progressing to in vivo systems .

- Ethical Compliance: Adhere to OECD guidelines for animal studies (e.g., dose limits, humane endpoints) .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in time-series experiments?

Methodological Answer:

- Nonlinear Regression: Fit sigmoidal curves (Hill equation) to calculate EC₅₀ and Hill coefficients .

- ANOVA with Post Hoc Tests: Compare treatment groups at multiple time points (e.g., Bonferroni correction for 24-hour vs. 48-hour exposures) .

- Principal Component Analysis (PCA): Reduce dimensionality in omics datasets (e.g., lipidomic profiles) to identify key metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.